molecular formula C9H9BrN2O2 B15334017 3-(4-Bromo-1-pyrazolyl)bicyclo[1.1.1]pentane-1-carboxylic Acid

3-(4-Bromo-1-pyrazolyl)bicyclo[1.1.1]pentane-1-carboxylic Acid

Cat. No.: B15334017
M. Wt: 257.08 g/mol
InChI Key: QBYZWSMLEHPPQS-UHFFFAOYSA-N
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Description

3-(4-Bromo-1-pyrazolyl)bicyclo[1.1.1]pentane-1-carboxylic Acid is a compound that features a unique bicyclo[1.1.1]pentane scaffold. This structure is known for its high strain and rigidity, making it an interesting subject for chemical research. The presence of the 4-bromo-1-pyrazolyl group adds further complexity and potential reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-1-pyrazolyl)bicyclo[1.1.1]pentane-1-carboxylic Acid can be achieved through a practical metal-free homolytic aromatic alkylation protocol. This method involves the use of a radical initiator to facilitate the formation of the bicyclo[1.1.1]pentane core . The reaction conditions typically include a solvent such as dichloromethane and a temperature range of 0°C to room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions for larger volumes and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-1-pyrazolyl)bicyclo[1.1.1]pentane-1-carboxylic Acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The pyrazolyl group can participate in redox reactions, altering the electronic properties of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-(4-Bromo-1-pyrazolyl)bicyclo[1.1.1]pentane-1-carboxylic Acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a probe in biological studies.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Potentially useful in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for 3-(4-Bromo-1-pyrazolyl)bicyclo[1.1.1]pentane-1-carboxylic Acid involves its interaction with molecular targets through its reactive functional groups. The bicyclo[1.1.1]pentane core provides rigidity, while the pyrazolyl group can engage in various interactions with biological molecules. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it could modulate specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromo-1-pyrazolyl)bicyclo[1.1.1]pentane-1-carboxylic Acid is unique due to the combination of the highly strained bicyclo[1.1.1]pentane core and the reactive 4-bromo-1-pyrazolyl group. This combination provides a distinct set of chemical properties and reactivity patterns that are not commonly found in other compounds.

Properties

Molecular Formula

C9H9BrN2O2

Molecular Weight

257.08 g/mol

IUPAC Name

3-(4-bromopyrazol-1-yl)bicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C9H9BrN2O2/c10-6-1-11-12(2-6)9-3-8(4-9,5-9)7(13)14/h1-2H,3-5H2,(H,13,14)

InChI Key

QBYZWSMLEHPPQS-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)N3C=C(C=N3)Br)C(=O)O

Origin of Product

United States

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